Thiorphan Disulfide

Description

Systematic Nomenclature and Molecular Formula

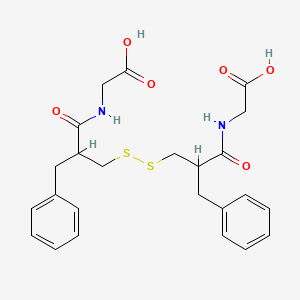

This compound is systematically named as N,N'-[Dithiobis[1-oxo-2-(phenylmethyl)-3,1-propanediyl]]bis-glycine, reflecting its complex molecular architecture that incorporates two thiorphan-derived units connected through a disulfide bridge. The compound possesses the molecular formula C24H28N2O6S2, indicating the presence of twenty-four carbon atoms, twenty-eight hydrogen atoms, two nitrogen atoms, six oxygen atoms, and two sulfur atoms that form the characteristic disulfide linkage. This molecular composition corresponds to a molecular weight of 504.619 daltons, establishing it as a moderately sized organic molecule within the pharmaceutical compound class.

The Chemical Abstracts Service registry number for this compound is 123658-06-0, providing a unique identifier for this specific chemical entity. The compound is also recognized by its Unique Ingredient Identifier code HR9WVE18MH, which facilitates regulatory and research identification processes. Alternative nomenclature includes the designation as racecadotril European Pharmacopoeia impurity D, highlighting its significance as a reference standard in pharmaceutical quality control applications.

The International Chemical Identifier key for this compound is QGHBJQCOYUZBCX-UHFFFAOYSA-N, which serves as a standardized digital fingerprint for the molecule. The corresponding Simplified Molecular-Input Line-Entry System representation is OC(=O)CNC(=O)C(CSSCC(CC1=CC=CC=C1)C(=O)NCC(O)=O)CC2=CC=CC=C2, providing a linear notation that captures the complete structural connectivity of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O6S2 |

| Molecular Weight | 504.619 g/mol |

| Chemical Abstracts Service Number | 123658-06-0 |

| Unique Ingredient Identifier | HR9WVE18MH |

| International Chemical Identifier Key | QGHBJQCOYUZBCX-UHFFFAOYSA-N |

Crystallographic Analysis and Conformational Isomerism

This compound exhibits mixed stereochemistry with undefined stereocenters, indicating the presence of multiple conformational isomers that can coexist in solution and solid-state forms. The compound contains two potential stereogenic centers but displays zero defined stereocenters according to structural databases, suggesting that the molecule exists as a mixture of diastereomers rather than as a single defined stereoisomer. This stereochemical complexity is further evidenced by the absence of defined E/Z centers and unspecified optical activity, characteristics that are common in disulfide-bridged compounds where conformational flexibility influences stereochemical expression.

The crystallographic behavior of this compound is influenced by its disulfide bridge geometry and the spatial arrangement of the two phenylmethyl substituents. Crystallographic studies of related disulfide compounds demonstrate that the sulfur-sulfur bond length typically measures approximately 2.03 Å, similar to the bond lengths observed in elemental sulfur and other organic disulfides. The compound exhibits a characteristic carbon-sulfur-sulfur-carbon dihedral angle that approaches 90 degrees, which represents the optimal geometric configuration for disulfide stability.

Conformational isomerism in this compound arises from rotation around the disulfide bond and the flexibility of the propanediyl linker regions. The molecule can adopt various conformations depending on the relative orientations of the two thiorphan-derived units, leading to different spatial arrangements that affect both physical properties and biological activity. The presence of two benzyl groups introduces additional conformational complexity, as these aromatic substituents can engage in intramolecular or intermolecular interactions that stabilize specific conformational states.

The solid-state properties of this compound include its appearance as a white to off-white solid powder with a melting point exceeding 71 degrees Celsius. The compound demonstrates solubility in dimethyl sulfoxide and limited solubility in chloroform and methanol, properties that reflect its amphiphilic nature and the presence of both hydrophobic aromatic regions and hydrophilic carboxylic acid functionalities.

| Crystallographic Property | Characteristic |

|---|---|

| Stereochemistry | Mixed |

| Defined Stereocenters | 0 out of 2 |

| E/Z Centers | 0 |

| Optical Activity | Unspecified |

| Physical State | Solid powder |

| Color | White to off-white |

| Melting Point | >71°C |

Disulfide Bond Geometry and Torsional Strain Analysis

The disulfide bond in this compound exhibits characteristic geometric features that significantly influence the molecule's stability and reactivity profile. The sulfur-sulfur bond adopts an optimal dihedral angle configuration that minimizes torsional strain while maintaining structural integrity. According to computational analyses of disulfide bond energetics, the most stable configuration occurs when the CβSγSγ′Cβ′ dihedral angle approaches 90 degrees, allowing the lone pairs of electrons on each sulfur atom to remain orthogonal and minimize repulsive interactions.

Torsional strain analysis reveals that deviations from the optimal 90-degree dihedral angle result in increased energy states that can destabilize the disulfide bond. Compression toward 0 degrees or extension toward 180 degrees forces orbital overlap between the sulfur lone pairs, creating repulsive interactions that weaken the bond and increase susceptibility to reductive cleavage. The empirical energy function for disulfide torsional strain indicates that this compound likely adopts a low-energy conformation that maintains bond stability under physiological conditions.

The geometric analysis of this compound involves consideration of five critical dihedral angles that define the complete disulfide linkage: the two chi-1 angles (Cα-Cβ-Sγ), the two chi-2 angles (Cβ-Sγ-Sγ′), and the central chi-3 angle (Sγ-Sγ′). These angles collectively determine the overall conformation of the disulfide bridge and influence the spatial relationship between the two thiorphan-derived units. Computational modeling suggests that this compound adopts conformations that minimize steric interactions between the benzyl substituents while maintaining optimal disulfide geometry.

The bond dissociation energy of the disulfide linkage in this compound is estimated to be approximately 60 kilocalories per mole, consistent with typical disulfide bonds in organic molecules. This energy value represents sufficient stability for the compound to exist under normal storage conditions while remaining accessible to reductive cleavage under appropriate chemical conditions. The disulfide bond length is expected to measure approximately 2.05 Å, which is characteristic of carbon-sulfur-sulfur-carbon linkages in organic disulfides.

Strain energy calculations for this compound indicate that the molecule adopts conformations with relatively low torsional strain, placing it in the category of structurally stable disulfides rather than highly strained redox-active species. The torsional energy likely falls below 10 kilojoules per mole, suggesting that the disulfide bond does not experience significant destabilizing strain that would promote spontaneous reduction or rearrangement reactions.

| Geometric Parameter | Expected Value |

|---|---|

| Sulfur-Sulfur Bond Length | ~2.05 Å |

| Optimal Dihedral Angle | ~90° |

| Bond Dissociation Energy | ~60 kcal/mol |

| Estimated Torsional Energy | <10 kJ/mol |

| Number of Dihedral Angles | 5 |

Comparative Structural Features with Thiorphan and Racecadotril

Comparative structural analysis reveals significant differences between this compound and its related compounds thiorphan and racecadotril. Thiorphan, with the molecular formula C12H15NO3S and molecular weight of 253.32 grams per mole, represents the monomeric precursor to this compound formation. The Chemical Abstracts Service number for thiorphan is 76721-89-6, distinguishing it from the disulfide derivative. Thiorphan contains a free sulfhydryl group that can undergo oxidative coupling to form the disulfide bridge characteristic of this compound.

Racecadotril, bearing the molecular formula C21H23NO4S and molecular weight of 385.48 grams per mole, demonstrates structural similarity to the thiorphan framework but incorporates protective groups that modify its chemical and biological properties. The Chemical Abstracts Service number for racecadotril is 81110-73-8, and it serves as the parent pharmaceutical compound for which this compound functions as an impurity reference standard. Racecadotril contains an acetylthio protecting group and a benzyl ester functionality that distinguish it from both thiorphan and this compound.

The structural relationship between these compounds illustrates a progression from the simple thiorphan molecule through protective group modifications in racecadotril to the dimeric disulfide form in this compound. This compound essentially represents two thiorphan units connected through their sulfur atoms, resulting in a doubling of the molecular framework with the exception of the loss of two hydrogen atoms during disulfide formation. This structural transformation significantly alters the molecular properties, including increased molecular weight, modified solubility characteristics, and distinct conformational behavior.

The benzyl ester group present in racecadotril provides hydrophobic character and potential for esterase-mediated hydrolysis, features that are absent in both thiorphan and this compound. The acetylthio protection in racecadotril prevents disulfide formation, contrasting with the free thiol in thiorphan that readily undergoes oxidation to form this compound. These structural differences reflect the designed pharmaceutical properties of racecadotril compared to the metabolic or degradation products represented by thiorphan and this compound.

The aromatic substitution patterns in all three compounds feature benzyl groups that contribute to hydrophobic interactions and potential protein binding characteristics. However, the dimeric nature of this compound provides additional aromatic surface area and modified electronic properties compared to the monomeric thiorphan and racecadotril structures. This structural expansion influences both the physicochemical properties and potential biological interactions of this compound relative to its monomeric counterparts.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Key Structural Features |

|---|---|---|---|---|

| Thiorphan | C12H15NO3S | 253.32 | 76721-89-6 | Free sulfhydryl group, single benzyl unit |

| Racecadotril | C21H23NO4S | 385.48 | 81110-73-8 | Acetylthio protection, benzyl ester |

| This compound | C24H28N2O6S2 | 504.62 | 123658-06-0 | Disulfide bridge, dimeric structure |

Properties

IUPAC Name |

2-[[2-benzyl-3-[[2-benzyl-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]propanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6S2/c27-21(28)13-25-23(31)19(11-17-7-3-1-4-8-17)15-33-34-16-20(24(32)26-14-22(29)30)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2,(H,25,31)(H,26,32)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHBJQCOYUZBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123658-06-0 | |

| Record name | Thiorphan disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123658060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIORPHAN DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR9WVE18MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Initial Halogenation and Quaternary Ammonium Formation

The synthesis commences with the halogenation of benzyl derivatives such as 3-bromo-benzyl bromide or 3-iodo-benzyl bromide. These compounds undergo N-alkylation with methyl iodide in polar protic solvents (e.g., tetrahydrofuran), facilitated by bases like lithium diisopropylamide. The resulting quaternary ammonium salt is treated with sodium hydroxide under aqueous conditions to eliminate the ammonium group, yielding an unsaturated benzyl intermediate.

Critical Parameters :

Acyl Thioester Intermediate Synthesis

The unsaturated benzyl compound reacts with acyl thio compounds (e.g., thioacetic acid) in polar aprotic solvents such as dimethylformamide (DMF). This step forms a thioester intermediate, which undergoes hydrolysis using sodium hydroxide to liberate the thiol group.

S-Alkylation with Tert-Butanol

The thiol intermediate undergoes S-alkylation with tert-butanol in the presence of hydrochloric acid. This step introduces a tert-butyl thioether group, which serves as a protecting moiety for subsequent reactions.

Optimization Insight :

Amide Bond Formation with Glycine Benzyl Ester

The tert-butyl thioether is coupled with glycine benzyl ester using carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) in DMF. Triethylamine is added to neutralize HCl byproducts.

Key Data :

Catalytic Deuteration/Tritiation

Deuterium or tritium incorporation occurs via catalytic hydrogenation using Pd(OH)₂/C or PtO₂ under D₂ or T₂ gas. Aqueous conditions with triethylamine prevent catalyst poisoning.

Case Study :

Disulfide Formation Using Aryl Sulfenyl Chlorides

The deuterated/tritiated amide reacts with nitro-activated aryl sulfenyl chlorides (e.g., 2-nitrophenyl sulfenyl chloride) in polar protic solvents. Nitro groups at the 2- or 4-positions enhance electrophilicity.

Final Reduction to this compound

The disulfide bond is reduced using dithiothreitol (DTT) in methanol/water (1:1) under nitrogen. Triethylamine accelerates the reaction, achieving >99% purity after HPLC purification.

Purification Protocol :

-

Column : Zorbax SB-C8 (4.6 × 150 mm, 5 µm).

-

Mobile Phase : 0.1% TFA in H₂O (A) and acetonitrile (B).

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is pivotal for assessing radiochemical purity. The ACS study employed gradients of acetonitrile and 0.1% trifluoroacetic acid (TFA) with retention times critical for identifying intermediates.

Representative HPLC Parameters :

| Compound | Retention Time (min) | Mobile Phase Gradient |

|---|---|---|

| [³H]-S-t-butyl thiorphan | 8.28 | 30–90% B in 20 min |

| [³H]-S-(2-nitrophenylsulfanyl)thiorphan | 10.20 | 30–90% B in 20 min |

| Full-length C-terminal thioether analogue | 19.16 | 10–55% B in 15 min |

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS confirms molecular weights. For example, the single-ring thioether analogue exhibited ²⁺ at m/z 1021.71, aligning with theoretical values.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Time

-

S-Alkylation with tert-butanol requires reflux (4 hours) for complete conversion.

-

Tritiation reactions achieve optimal labeling within 5 hours at room temperature.

Applications in Biochemical Research

This compound derivatives serve as:

-

Enkephalinase Inhibitors : Potent blockers of metalloproteases involved in neuropeptide degradation.

-

Radioactive Probes : Tritiated forms enable receptor-binding studies with specific activities up to 18.42 Ci/mmol.

-

Disulfide Bond Mimetics : Analogues with thioether bridges (e.g., lanthionine cyclization) improve metabolic stability .

Chemical Reactions Analysis

Types of Reactions: Thiorphan Disulfide undergoes various chemical reactions, including:

Oxidation: The conversion of thiols to disulfides is a common oxidation reaction.

Reduction: Disulfides can be reduced back to thiols.

Common Reagents and Conditions:

Reducing Agents: Reducing agents like glutathione can convert disulfides back to thiols.

Major Products: The major products formed from these reactions include symmetrical disulfides and thiols, depending on the reaction conditions and reagents used .

Scientific Research Applications

Thiorphan Disulfide has a wide range of applications in scientific research:

Mechanism of Action

Thiorphan Disulfide exerts its effects primarily through the inhibition of membrane metalloendopeptidase (enkephalinase). This inhibition potentiates morphine-induced analgesia and attenuates naloxone-precipitated withdrawal symptoms . The compound targets the enzyme neprilysin, which is involved in the degradation of enkephalins, thereby enhancing their analgesic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Thiorphan vs. Captopril

- Mechanism : Both are thiol-containing inhibitors. Thiorphan targets NEP and MBLs , while Captopril primarily inhibits angiotensin-converting enzyme (ACE) but also shows MBL inhibition .

- Neurokinin Effects: Thiorphan enhances Substance P potency by inhibiting epithelial NEP, mimicking epithelium removal in guinea pig trachea .

Thiorphan vs. Tiopronin

- MBL Inhibition: Both are thiol-based MBL inhibitors.

- Therapeutic Scope : Tiopronin is used for cystinuria, highlighting divergent applications despite structural similarities.

Thiorphan vs. Substance P Analogues

- Receptor Specificity : Thiorphan’s neuroprotective effects are mediated via NK1 and NK2 receptors, mirroring Substance P but with reduced efficacy compared to synthetic peptides like [Pro⁹]SP sulfone .

- Degradation Resistance : Substance P analogues with substitutions at position 9 (e.g., [Pro⁹]SP sulfone) resist epithelial degradation better than native Substance P, but Thiorphan’s inhibition of NEP achieves similar potency enhancement .

Pharmacological Profiles

Neuroprotection

- Thiorphan : Limits gray matter injury in MPTP-induced neurodegeneration but lacks efficacy in white matter lesions .

- Substance P : Directly activates NK1 receptors, offering neuroprotection against excitotoxic cell death, but requires co-administration with Thiorphan to prolong activity .

Airway Responsiveness

- Thiorphan : Inhaled Thiorphan potentiates bronchoconstriction induced by leukotriene D4 (LTD4) and sodium metabisulfite (MBS) by preserving tachykinins .

- Epithelium Removal : Mimics Thiorphan’s effect, shifting neurokinin dose-response curves leftward by 1.62–1.94 log units, comparable to Thiorphan pretreatment .

Enzymatic Inhibition

Biological Activity

Thiorphan disulfide, a derivative of thiorphan, is primarily known for its role as a potent inhibitor of neutral endopeptidase (NEP), an enzyme implicated in the degradation of various neuropeptides, including enkephalins. This compound has garnered attention due to its potential therapeutic applications in pain management, cardiovascular diseases, and neuroprotection. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound acts primarily by inhibiting NEP, which is responsible for the breakdown of enkephalins—neuropeptides that modulate pain and stress responses. By preventing the degradation of these peptides, this compound enhances their availability and prolongs their action within the central nervous system (CNS) .

Key Mechanisms:

- Inhibition of Enkephalin Degradation: this compound competes with enkephalins for binding at the NEP active site, thus increasing enkephalin levels and enhancing their analgesic effects .

- Neuroprotective Effects: The compound exhibits neuroprotective properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells .

Biological Activity

The biological activity of this compound has been assessed through various studies, highlighting its efficacy in different contexts:

1. Antinociceptive Activity

Studies have demonstrated that this compound shows significant antinociceptive effects in animal models. For instance, experiments using preproenkephalin knockout mice revealed that the compound effectively modulates pain responses by increasing endogenous enkephalin levels .

2. Cardiovascular Implications

This compound's role in cardiovascular health has also been investigated. It has been shown to influence hemodynamic parameters positively. In experiments involving animal models, this compound administration led to improved cardiac function by enhancing vasodilation and reducing myocardial ischemia .

Case Studies and Research Findings

Several case studies and research findings have contributed to understanding the biological activity of this compound:

Q & A

Q. What are the standard analytical methods for characterizing Thiorphan Disulfide's purity and structural integrity?

To confirm the structural identity and purity of this compound, researchers should employ nuclear magnetic resonance (NMR) for verifying molecular structure and liquid chromatography-mass spectrometry (LC-MS) for assessing purity and isotopic labeling (e.g., deuterated forms like Thiorphan D5). Non-reducing peptide mapping via LC-HRMS (high-resolution mass spectrometry) is critical for analyzing disulfide bond connectivity, which ensures proper folding and functional stability . Detailed characterization data should align with regulatory guidelines, including batch-to-batch consistency checks .

Q. How should this compound be stored to maintain stability in experimental settings?

this compound requires storage at -20°C in a light-sensitive container to prevent photodegradation. Solubility in DMSO (30 mg/mL) should be validated before use, and freeze-thaw cycles must be minimized to avoid compound degradation . Stability data indicate a shelf life of ≥2 years under these conditions .

Q. What experimental models are commonly used to study Thiorphan's role in diabetic complications?

The streptozotocin (STZ)-induced diabetic rat model is widely used to evaluate Thiorphan's efficacy in mitigating diabetic cardiomyopathy. Key endpoints include metabolic parameters (e.g., blood glucose), ventricular function (via echocardiography), and histopathological markers (e.g., % PSR-positive area for fibrosis). This model allows for testing combination therapies (e.g., with telmisartan) to assess synergistic effects on inflammatory and apoptotic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in Thiorphan's efficacy across different pharmacological studies?

Contradictions in efficacy (e.g., variable responses in airway responsiveness or fibrosis attenuation) require rigid statistical frameworks and dose-response curve analysis . For instance, EC50 values should be calculated using non-linear least squares estimation to standardize potency measurements across studies. Differences in maximal responses (e.g., Thiorphan's lack of effect on LTD4-induced bronchoconstriction in asthmatics ) may arise from species-specific pharmacokinetics or experimental design variations. Researchers should perform meta-analyses to identify confounding variables (e.g., dosage, administration route) and validate findings in multiple models .

Q. What methodologies are recommended for studying Thiorphan's interaction with neprilysin (NEP) at the molecular level?

To investigate Thiorphan's inhibition of NEP, use competitive binding assays with fluorogenic substrates (e.g., dansyl-D-Ala-Gly-p-nitro-Phe-Gly) to measure IC50 values. Surface plasmon resonance (SPR) or cryo-electron microscopy can elucidate structural interactions. Complementary in vivo studies should monitor biomarkers like natriuretic peptides (ANP/BNP) to confirm functional inhibition .

Q. How can researchers design experiments to evaluate Thiorphan's synergistic effects with angiotensin receptor blockers (ARBs)?

A four-arm preclinical study comparing monotherapies (Thiorphan or telmisartan) versus combination therapy is recommended. Key endpoints include:

- Histopathological fibrosis quantification (% PSR-positive area).

- Apoptotic markers (e.g., caspase-3 activity).

- Epigenetic modulation (histone acetylation levels via chromatin immunoprecipitation).

Statistical analysis should employ two-way ANOVA to assess interaction effects, with post-hoc tests for pairwise comparisons .

Q. What strategies mitigate variability in Thiorphan's pharmacokinetic profile across species?

Conduct allometric scaling to extrapolate dosing from rodents to humans. Use radiolabeled Thiorphan (e.g., deuterated forms ) in mass spectrometry to track absorption and metabolism. Population pharmacokinetic modeling (e.g., NONMEM) can account for interspecies differences in enzyme expression (e.g., neprilysin isoforms) .

Methodological Considerations for Data Analysis

- Contradiction Analysis : Use Student’s unpaired t-test for comparing EC50 values or maximal responses between treatment groups. Report 95% confidence intervals to highlight variability .

- Disulfide Bond Validation : Combine non-reducing LC-HRMS with enzymatic digestion (e.g., trypsin) to map disulfide linkages. Software tools like Byos (Protein Metrics) enable automated disulfide bond assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.